N-(9-anthracenylmethylene)-2,4,6-trimethylaniline
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Overview
Description
N-(9-anthracenylmethylene)-2,4,6-trimethylaniline is an organic compound that belongs to the class of Schiff bases It is characterized by the presence of an imine group (-C=N-) formed by the condensation of 9-anthracenecarboxaldehyde and 2,4,6-trimethylaniline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-anthracenylmethylene)-2,4,6-trimethylaniline typically involves the condensation reaction between 9-anthracenecarboxaldehyde and 2,4,6-trimethylaniline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the imine bond, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(9-anthracenylmethylene)-2,4,6-trimethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-(9-anthracenylmethylene)-2,4,6-trimethylaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-(9-anthracenylmethylene)-2,4,6-trimethylaniline involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming coordination complexes that exhibit unique chemical and physical properties. In biological systems, it may interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(9-anthracenylmethylene)-3,4-xylidine
- N-(9-anthracenylmethylene)-4-chloroaniline
- N-(9-anthracenylmethylene)-3-hydroxyaniline
Uniqueness
N-(9-anthracenylmethylene)-2,4,6-trimethylaniline is unique due to the presence of three methyl groups on the aniline ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and may contribute to its specific applications and properties .
Properties
CAS No. |
16490-63-4 |
---|---|
Molecular Formula |
C24H21N |
Molecular Weight |
323.4 g/mol |
IUPAC Name |
1-anthracen-9-yl-N-(2,4,6-trimethylphenyl)methanimine |
InChI |
InChI=1S/C24H21N/c1-16-12-17(2)24(18(3)13-16)25-15-23-21-10-6-4-8-19(21)14-20-9-5-7-11-22(20)23/h4-15H,1-3H3 |
InChI Key |
XVQJQIMQTXPCIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=CC2=C3C=CC=CC3=CC4=CC=CC=C42)C |
Origin of Product |
United States |
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